Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloroacetyl group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Substitution reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution reactions: Products include derivatives with different functional groups replacing the chloroacetyl group.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the thiophene ring.
Hydrolysis: Products include the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials science: It can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(bromoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Dimethyl 5-[(iodoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Dimethyl 5-[(fluoroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chloroacetyl group can undergo substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.
Properties
IUPAC Name |
dimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c1-5-7(10(15)17-2)9(13-6(14)4-12)19-8(5)11(16)18-3/h4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXXOKQRUUODQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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